Methyl 4-mercaptobutyrimidate
Description
Fundamental Role as a Thiolating and Cross-linking Reagent
The newly introduced sulfhydryl groups serve as reactive handles for a variety of subsequent applications:
Cross-linking: The sulfhydryl groups can be oxidized to form disulfide bonds, creating cross-links either within a single protein (intramolecular) or between different protein molecules (intermolecular). researchgate.netmdpi.com This is invaluable for studying protein-protein interactions and the quaternary structure of protein complexes. researchgate.netresearchgate.net
Conjugation: The thiol groups can be used to attach a wide range of molecules, including fluorescent dyes, biotin, or other labels, to proteins for detection and analysis. thermofisher.com They can also be used to create protein-protein conjugates for various applications, such as in immunoassays. thermofisher.compublish.csiro.au
Immobilization: Proteins can be attached to solid supports through their newly acquired sulfhydryl groups, which is useful for techniques like affinity chromatography. capes.gov.br
Hydrogel Formation: Thiolated proteins can be used to form hydrogels, which have applications in tissue engineering and drug delivery. biorxiv.orgnih.gov
The reaction of Methyl 4-mercaptobutyrimidate with a primary amine is a one-step process that is both spontaneous and efficient. covachem.comolemiss.edu The resulting modified protein contains a four-atom spacer arm terminating in a sulfhydryl group. covachem.com
| Property | Value |
|---|---|
| Chemical Formula | C5H11NOS nih.govuni.lu |
| Molecular Weight | 133.21 g/mol nih.gov |
| Alternative Names | Traut's Reagent, 2-iminothiolane (B1205332) thermofisher.comcovachem.com |
| Reactive Towards | Primary amines (-NH2) thermofisher.comthermofisher.com |
| Optimal pH for Reaction | 7-10 thermofisher.comgbiosciences.comsigmaaldrich.cn |
| Resulting Bond | Amidine bond thermofisher.comsigmaaldrich.cn |
| Introduced Functional Group | Sulfhydryl (-SH) thermofisher.comgbiosciences.com |
Historical Development and Milestones in Biochemical Applications
The introduction of this compound as a cleavable cross-linking reagent in 1973 by Traut and his colleagues marked a significant milestone in the study of protein structure. Current time information in Bangalore, IN.nih.govacs.org Their seminal work applied this reagent to investigate the topography of the Escherichia coli 30S ribosomal subunit, paving the way for its widespread use in ribosome research. Current time information in Bangalore, IN.nih.govacs.org
Early research focused on using the reagent to identify neighboring proteins within the ribosome by forming disulfide cross-links between them. acs.orgpnas.org This was achieved by first modifying the ribosomal proteins with this compound to introduce sulfhydryl groups, followed by oxidation to form disulfide bridges between proximal proteins. The cross-linked pairs could then be identified using techniques like diagonal gel electrophoresis. researchgate.netpnas.org
Over the years, the applications of this compound have expanded significantly beyond ribosome research. Some key milestones include:
1978: Jue et al. further detailed the addition of sulfhydryl groups to E. coli ribosomes using 2-iminothiolane, solidifying its utility in protein modification. thermofisher.comsigmaaldrich.com
1980: King et al. extended the reagent's applicability by demonstrating its use in the activation of polysaccharides. thermofisher.com
1987: The reagent was used to investigate the interaction between electron-transfer flavoprotein (ETF) and general acyl-CoA dehydrogenase by introducing thiol groups into ETF. portlandpress.comscispace.com
1996: A mechanistic study by Singh et al. provided a deeper understanding of the reaction of 2-iminothiolane with amino groups in peptides and proteins. sigmaaldrich.com
Recent Applications: In recent years, this compound has been employed in the development of protein-protein hydrogels for wound healing and in the synthesis of thiolated polymers for tissue engineering. biorxiv.orgnih.gov It has also been used in single-molecule force spectroscopy experiments to attach proteins to surfaces. nih.gov
The development and application of this compound have been instrumental in advancing our knowledge of protein structure and function. Its ability to introduce a reactive sulfhydryl group while preserving the charge of the modified amine makes it a uniquely valuable tool in biochemistry.
| Year | Milestone | Reference |
|---|---|---|
| 1973 | Introduced as a cleavable cross-linking reagent for studying ribosome topography. | Current time information in Bangalore, IN.nih.govacs.org |
| 1978 | Detailed study on the addition of sulfhydryl groups to E. coli ribosomes. | thermofisher.comsigmaaldrich.com |
| 1980 | Application extended to the activation of polysaccharides. | thermofisher.com |
| 1987 | Used to study the interaction between electron-transfer flavoprotein and acyl-CoA dehydrogenase. | portlandpress.comscispace.com |
| 1996 | In-depth mechanistic study of its reaction with proteins and peptides. | sigmaaldrich.com |
| 2012 | Utilized in single-molecule force spectroscopy for protein attachment. | nih.gov |
| 2023 | Employed in the creation of protein-protein hydrogels for wound healing. | biorxiv.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64821-63-2 |
|---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
methyl 4-sulfanylbutanimidate |
InChI |
InChI=1S/C5H11NOS/c1-7-5(6)3-2-4-8/h6,8H,2-4H2,1H3 |
InChI Key |
DFTAZNAEBRBBKP-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCS |
Canonical SMILES |
COC(=N)CCCS |
Synonyms |
2-iminothiolane methyl 4-mercaptobutyrimidate methyl 4-mercaptobutyrimidate hydrochloride |
Origin of Product |
United States |
Mechanistic Principles of Methyl 4 Mercaptobutyrimidate Reactivity
Amidinating Reaction with Primary Amine Residues
The principal reaction of methyl 4-mercaptobutyrimidate, via its cyclic 2-iminothiolane (B1205332) form, involves a nucleophilic attack from primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins. smolecule.comsigmaaldrich.com This reaction is highly efficient within a pH range of 7 to 10. sigmaaldrich.com
Formation of Amidine Linkages
The interaction between the primary amine and 2-iminothiolane results in the formation of a stable amidine linkage. sigmaaldrich.comupenn.edu Mechanistically, the primary amine acts as a nucleophile, attacking the electrophilic carbon of the cyclic thioimidate (2-iminothiolane). researchgate.net This leads to the opening of the ring and the formation of a 4-mercaptobutyramidine (B48686) derivative covalent bond with the target molecule. upenn.edunih.gov
Intramolecular Cyclization to 2-Iminothiolane (Traut's Reagent)
This compound exists in equilibrium with its cyclic form, 2-iminothiolane. pageplace.de The linear thioimidate ester can undergo an intramolecular cyclization, releasing methanol, to form the five-membered heterocyclic ring of 2-iminothiolane. This cyclic form is the more reactive species in the context of amine modification. While the linear form can react directly, the cyclization to Traut's reagent is a key step, and it is this cyclic compound that is most commonly used in bioconjugation protocols. pageplace.dethermofisher.com
Nucleophilic Attack and Thiolation via Imidate Ring Opening
The core utility of this compound lies in its ability to introduce a free sulfhydryl group, a process known as thiolation. smolecule.comthermofisher.com
Introduction of Free Sulfhydryl (-SH) Groups
The nucleophilic attack by the primary amine on the 2-iminothiolane ring leads to its opening. upenn.eduresearchgate.net This ring-opening reaction exposes a thiol group at the end of a four-carbon spacer arm, which was previously part of the cyclic structure. smolecule.com The newly introduced sulfhydryl group is highly reactive and can be used for subsequent conjugation reactions, such as coupling to maleimide-activated molecules or forming disulfide bonds. thermofisher.com It is important to note that the initially formed 1-(4-mercaptobutyl) amidine can undergo a further intramolecular cyclization to form an N-substituted 2-iminothiolane, which is a non-thiol species and represents a potential side reaction. researchgate.net
Reaction Optimization Parameters
The efficiency and specificity of the thiolation reaction with this compound (as 2-iminothiolane) are influenced by several parameters. Careful optimization is necessary to maximize the introduction of sulfhydryl groups while minimizing undesirable side reactions, such as the reduction of native disulfide bonds or the formation of N-substituted 2-iminothiolane by-products. nih.gov
Key parameters for optimization include pH, temperature, reaction time, and the molar ratio of the reagent to the protein. The reaction is typically performed in a pH range of 7.0 to 9.0. smolecule.com Lowering the reaction temperature can help to minimize side reactions. nih.gov Reaction times are generally under one hour, though longer times may be used in specific optimization protocols. thermofisher.comnih.gov The molar excess of the reagent is a critical factor in controlling the extent of thiolation. thermofisher.com
| Parameter | Condition Range | Optimized Example 1 nih.gov | Optimized Example 2 sums.ac.ir | Notes |
|---|---|---|---|---|
| pH | 7.0 - 10.0 | 8.0 | 7.5 | Reaction is efficient at neutral to alkaline pH. Lower pH can help minimize certain side reactions. smolecule.comnih.gov |
| Temperature (°C) | 0 - 37 | 0 | 30 | Lower temperatures are often used to increase stability and reduce the rate of side reactions. nih.gov |
| Reaction Time | 0.5 - 24 hours | 12 hours | 1 hour | Generally complete in under an hour, but longer times may be part of an optimization strategy. thermofisher.comnih.gov |
| Reagent Molar Excess (Reagent:Protein) | 2- to 50-fold | Not Specified | 4:1 | Adjusting the molar ratio controls the degree of thiolation. thermofisher.com |
| Buffer | Non-amine buffers (e.g., HEPES, Phosphate) | Not Specified | HEPES/EDTA | Amine-containing buffers like Tris can compete with the target molecule for the reagent. thermofisher.com EDTA is often included to chelate metals and prevent sulfhydryl oxidation. thermofisher.com |
pH Dependence of Amidation and Thiolation
The reaction of this compound with biomolecules is highly dependent on the pH of the reaction medium. This dependence stems from the nucleophilic character of the target functional groups on the protein, primarily primary amines (-NH2), and the stability of the reagent itself.
The primary reaction involves the nucleophilic attack of an unprotonated primary amine group, typically from the side chain of a lysine residue, on the imidoester. This forms a stable amidine bond, effectively adding a sulfhydryl group to the molecule while preserving a positive charge similar to the original amine. thermofisher.com The optimal pH range for this amidation reaction is between 7 and 10. thermofisher.combiosyn.commdpi.com
The reactivity of the amine group is directly tied to its protonation state, which is dictated by its pKa and the surrounding pH. biosyn.com At a pH below its pKa, the amine group is predominantly in its protonated, non-nucleophilic form (-NH3+). As the pH increases to the 7-10 range, the amine group becomes deprotonated (-NH2) and thus a reactive nucleophile. biosyn.com Consequently, the rate of amidation increases at a more alkaline pH. labome.com
While the reaction with primary amines is efficient, this compound can also react with other nucleophiles like aliphatic and phenolic hydroxyl groups, but these reactions are approximately 100 times slower and generally occur at a higher pH. thermofisher.comgbiosciences.com In the presence of accessible primary amines and with controlled reaction times, the modification is highly specific for these amine groups. thermofisher.com
The stability of both the reagent and the resulting product is also influenced by pH. The reagent is relatively stable in acidic and neutral buffers but undergoes slow hydrolysis under alkaline conditions. thermofisher.com However, the rate of reaction with primary amines is significantly faster than the rate of hydrolysis. thermofisher.com The modified product, containing the newly introduced thiol, is stable at acidic pH but can become unstable at neutral or alkaline pH (e.g., pH 7.8), where it may undergo cyclization. researchgate.net
| pH Range | Primary Amine (-NH₂) Reactivity | Hydroxyl (-OH) Reactivity | Reagent/Product Stability Notes |
|---|---|---|---|
| < 7 (Acidic) | Low (Amines are protonated) | Negligible | Reagent is stable; Thiol product is stable. thermofisher.comresearchgate.net |
| 7 - 9 (Neutral to Mildly Alkaline) | High / Optimal (Amines are deprotonated and nucleophilic). thermofisher.comgbiosciences.com | Very Low | Optimal range for specific amidation. thermofisher.com Product may begin to show instability at the higher end of this range. researchgate.net |
| > 9 (Alkaline) | Very High. labome.com | Low, but more significant than at lower pH. thermofisher.com | Reagent hydrolysis rate increases. thermofisher.com Potential for reduced antibody stability with prolonged exposure. labome.com |
Stoichiometric Control for Derivatization Level
The extent of protein modification, or the number of sulfhydryl groups introduced per protein molecule, can be precisely controlled by adjusting the molar ratio of this compound to the protein. thermofisher.comgbiosciences.com This stoichiometric control allows for tailored derivatization to suit specific applications.
Typically, a 2- to 20-fold molar excess of the reagent over the protein is used. thermofisher.comgbiosciences.com The exact ratio required depends on several factors, including the concentration and size of the protein, the number of available primary amines, and the desired final level of thiolation. thermofisher.comgbiosciences.com A higher molar excess of the reagent will generally result in a greater number of modified sites on the protein. reddit.com For example, experiments with antibodies have shown that using a 150-fold molar excess results in a significantly higher number of incorporated thiols compared to a 15-fold excess. reddit.com
However, it is important to optimize the stoichiometry, as an excessive molar excess (e.g., greater than 50-fold) can potentially have a negative impact on the protein's functionality. reddit.com Therefore, the reaction conditions must be carefully optimized for each specific protein and application to achieve the desired derivatization level without compromising the protein's biological activity. The extent of the reaction is directly dependent on the concentration of this compound used. alljournals.cn
| Molar Excess of Reagent (Reagent:Protein) | Expected Derivatization Level | Considerations |
|---|---|---|
| Low (e.g., 2-5 fold) | Low | Suitable for applications requiring minimal modification or for highly reactive proteins. |
| Medium (e.g., 10-20 fold) | Moderate | Commonly recommended starting range for many proteins, such as IgG antibodies. thermofisher.comreddit.com |
| High (e.g., >20 fold) | High | Used when a high degree of thiolation is necessary. reddit.com Must be optimized to avoid potential negative effects on protein function. reddit.com |
Strategic Applications in Protein and Peptide Bioconjugation
Thiolation for Subsequent Conjugation via Thiol-Reactive Chemistries
The primary application of Methyl 4-mercaptobutyrimidate is the thiolation of proteins, peptides, and other amine-containing molecules. biosyn.com The imidoester functional group of the reagent reacts readily with the primary amino groups (ε-amino group) of lysine (B10760008) residues and the N-terminus of a protein. researchgate.netwiley-vch.de This reaction, which typically occurs at a pH between 7 and 10, forms a stable amidine bond and introduces a thiol group at the end of a four-carbon spacer arm. mdpi.combiosyn.com
Once introduced, these nucleophilic thiol groups are available for a range of thiol-reactive chemistries. A common strategy involves reacting the thiolated protein with a maleimide-containing molecule to form a stable, covalent thioether bond. google.comnih.gov This two-step process allows for the conjugation of various moieties, such as drugs, fluorescent dyes, or other proteins, to the target protein. google.comnih.gov The degree of thiolation can be controlled by adjusting the molar excess of this compound relative to the protein, allowing for a tailored modification level. thermofisher.com For instance, a 10-fold molar excess over an IgG antibody can introduce 3-7 sulfhydryl groups per antibody molecule. thermofisher.com
Table 1: Thiolation Reaction with this compound
| Parameter | Description | Reference |
|---|---|---|
| Reagent | This compound (2-Iminothiolane) | thermofisher.com |
| Target Group | Primary amines (e.g., Lysine ε-amino group, N-terminus) | researchgate.netwiley-vch.de |
| Reaction pH | 7.0 - 10.0 | mdpi.combiosyn.com |
| Product Bond | Amidine bond | mdpi.comnih.gov |
| Introduced Group | Sulfhydryl (-SH) group | biosyn.comthermofisher.com |
| Key Feature | Retains the positive charge of the modified amine. | nih.gov |
Cleavable Cross-linking for Proximity Mapping
This compound is particularly valuable as a cleavable cross-linking reagent. acs.orgnih.gov The process involves two main steps: first, the protein is modified with the reagent to introduce sulfhydryl groups on its surface. Second, these newly introduced thiols are oxidized under mild conditions, causing the formation of disulfide bonds (-S-S-) between sulfhydryl groups that are in close proximity to each other. researchgate.netnih.gov These disulfide cross-links are reversible and can be cleaved by reducing agents. nih.govacs.org This cleavable nature is a significant advantage in protein structure analysis, particularly in mass spectrometry-based workflows, as it allows for the separation of cross-linked peptides for easier identification. yulab.org
A major application of this cleavable cross-linking strategy is the elucidation of the three-dimensional architecture of large, multi-protein complexes. nih.govhuji.ac.il By cross-linking a protein complex and then identifying the linked proteins, researchers can generate a topographical map of neighboring subunits. acs.orgnih.govbiorxiv.org This method has been instrumental in studying the structure of the Escherichia coli ribosome. acs.orgresearchgate.netnih.govnih.govacs.org In these studies, 30S or 50S ribosomal subunits were treated with this compound, followed by oxidation to form disulfide-linked protein pairs. researchgate.netpageplace.de The identification of these pairs provided crucial distance constraints, revealing which ribosomal proteins are neighbors within the intact complex. acs.orgnih.gov
Table 2: Application in Intermolecular Cross-linking of the E. coli Ribosome
| Study Focus | Finding | Significance | Reference |
|---|---|---|---|
| 30S Ribosomal Subunit | Identification of neighboring proteins. | Provided a topographical map of the subunit's protein arrangement. | acs.orgyulab.orgbiorxiv.org |
| 50S Ribosomal Subunit | Determination of protein-protein proximities. | Contributed to understanding the structural organization of the large subunit. | pageplace.deresearchgate.net |
Beyond mapping the architecture of protein complexes, intramolecular cross-linking with this compound can be used to probe the tertiary structure and conformational dynamics of individual proteins. korambiotech.comuu.nl By introducing cross-links within a single polypeptide chain, researchers can obtain distance constraints between different regions of the protein. korambiotech.com This information is valuable for building and refining three-dimensional protein models. Furthermore, comparing the cross-linking patterns of a protein in different functional states (e.g., before and after ligand binding) can reveal conformational changes associated with its activity. korambiotech.comutexas.edu Short-spacer arm cross-linkers are often preferred for intramolecular studies to capture proximal amino acids within a folded protein. korambiotech.com
Intermolecular Cross-linking for Protein Complex Architecture
Site-Specific Modification of Lysine Residues
This compound specifically modifies primary amines, which in proteins are predominantly the ε-amino groups of lysine residues and the α-amino group of the N-terminus. wiley-vch.denih.gov Lysine residues are often abundant and exposed on the surface of proteins, making them accessible targets for conjugation. researchgate.net While this high abundance means that achieving modification at a single, predetermined lysine site is challenging, the reaction is site-specific in that it exclusively targets lysine's nucleophilic amine group. researchgate.netrsc.org
The extent of lysine modification can be controlled by varying the reaction conditions, most notably the molar ratio of the reagent to the protein. thermofisher.com A low molar excess will result in light modification, while a high molar excess can lead to the thiolation of nearly all available surface amines. thermofisher.com This allows for a degree of control over the resulting conjugate, which is crucial for applications like antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) is a critical parameter. nih.gov However, it is known that amidine groups formed at the N-terminal amines can be more prone to hydrolysis compared to those formed at lysine residues. nih.gov
Table 3: Control of Lysine Modification with this compound
| Molar Excess of Reagent (over IgG) | Expected Level of Thiolation | Application Context | Reference |
|---|---|---|---|
| 10-fold | 3-7 sulfhydryl groups per antibody | Controlled conjugation, preserving function. | thermofisher.com |
Impact on Protein Conformational Integrity and Biochemical Activity
A critical consideration in any protein modification strategy is the potential impact on the protein's structure and function. biosyn.com Covalent modification can sometimes lead to denaturation or loss of activity. nih.gov A key advantage of using this compound is that the resulting amidine linkage retains the positive charge of the original lysine amino group. nih.govmdpi.com This is important because lysine residues are often involved in electrostatic interactions that stabilize a protein's native three-dimensional structure. By preserving this charge, the modification is less likely to cause significant conformational changes or disrupt biological activity compared to reagents that neutralize the charge. nih.govnih.gov
Studies have shown that modification with this reagent can have only minor effects on the activity of certain enzymes. For example, when the enzyme ETF-ubiquinone oxidoreductase was modified to introduce 4-mercaptobutyramidine (B48686) groups, only a minor effect on its activity was observed. nih.gov However, extensive modification can still compromise protein function. thermofisher.com Therefore, the degree of thiolation must be carefully optimized to balance the needs of the conjugation chemistry with the requirement to maintain the protein's biological integrity. thermofisher.comnih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-iminothiolane (B1205332) |
| Traut's Reagent |
| Maleimide (B117702) |
| IgG |
Structural Biology Investigations Utilizing Methyl 4 Mercaptobutyrimidate
Elucidation of Ribosomal Subunit Topography
Methyl 4-mercaptobutyrimidate has been instrumental in mapping the spatial arrangement of proteins within ribosomal subunits, providing crucial insights into the architecture of these complex molecular machines responsible for protein synthesis. nih.govacs.org
Mapping Protein-Protein Interaction Networks
By treating ribosomal subunits with this compound, researchers can covalently link neighboring proteins. acs.org Subsequent analysis, often involving techniques like diagonal gel electrophoresis, allows for the identification of these cross-linked protein pairs. pnas.org This approach has been successfully applied to the Escherichia coli 30S ribosomal subunit, revealing a network of protein-protein interactions. acs.orgcapes.gov.br For instance, studies have identified numerous neighboring protein pairs, providing a topographical map of the subunit. acs.org One such identified pair is S4-S13. pnas.org These findings are crucial for understanding the assembly and function of the ribosome.
A similar approach was used to study the interactions between silkworm ribosomal proteins P1 and P2, where chemical cross-linking with 2-iminothiolane (B1205332), a related reagent, confirmed the formation of a P1-P2 heterodimer. oup.com
Table 1: Examples of Cross-linked Protein Pairs in the E. coli 30S Ribosomal Subunit Identified Using this compound and Related Reagents
| Protein 1 | Protein 2 | Reference |
| S4 | S13 | pnas.org |
| S2 | S3 | pnas.org |
| S5 | S8 | |
| S18 | S21 | |
| S13 | S19 |
This table is illustrative and not exhaustive of all identified cross-links.
Analysis of Chromatin Fiber Organization
The organization of DNA and histone proteins into chromatin is fundamental to gene regulation. wikipedia.org this compound has been employed to probe the nearest-neighbor relationships of histones in chromatin, shedding light on its higher-order structure. nih.govoup.com By cross-linking histones in both extended and compact chromatin, researchers have identified frequently occurring histone dimers. nih.govoup.comoup.com These studies have also been used to investigate supranucleosomal structures, suggesting that chromatin is organized into repeating oligonucleosomal units. nih.gov
Table 2: Histone Dimers Identified in Chromatin Using this compound
| Histone Dimer | Frequency | Reference |
| H3-H2b (F3-F2b) | High | nih.govoup.comoup.com |
| H3-H2a2 (F3-F2a2) | High | nih.govoup.comoup.com |
| H2b-H2a2 (F2b-F2a2) | High | nih.govoup.comoup.com |
| H2b-H2a1 (F2b-F2al) | Lower | nih.govoup.comoup.com |
| H3-H2a1 (F3-F2al) | Lower | nih.govoup.comoup.com |
| H3-H3 (F3-F3) | Lower | nih.govoup.comoup.com |
Histone nomenclature has evolved; older designations are provided in parentheses.
Investigations of Cytoskeletal Protein Assemblies (e.g., Tubulin)
The cytoskeleton, composed of proteins like tubulin, provides structural support to cells and is involved in various cellular processes. nih.gov this compound has been utilized to study the interactions within cytoskeletal protein assemblies. For instance, cross-linking studies on tubulin, the subunit of microtubules, have provided insights into the interaction between alpha- and beta-tubulin subunits. researchgate.net These experiments, sometimes combined with limited proteolysis, help to map the domains involved in subunit-subunit contacts. researchgate.net
Integration with Advanced Mass Spectrometry for Cross-link Identification
The combination of chemical cross-linking with mass spectrometry (XL-MS) has become a powerful tool in structural biology. nih.govembopress.org After cross-linking proteins with a reagent like this compound, the protein complex is digested, and the resulting peptides are analyzed by mass spectrometry. embopress.orgmdpi.com This allows for the precise identification of the cross-linked amino acid residues, providing high-resolution distance constraints for structural modeling. embopress.org This integrated approach has been successfully used to analyze the spatial organization of multi-protein complexes. researchgate.net
Complementary Use with Electron Microscopy Techniques
Electron microscopy (EM) provides direct visualization of macromolecular structures. When combined with cross-linking data, a more comprehensive understanding of complex assemblies can be achieved. For example, the topographical map of ribosomal proteins derived from cross-linking studies complements the structural models obtained from EM. acs.orgcapes.gov.br The location of specific proteins on the surface of the ribosomal subunit, as determined by immune electron microscopy, can be correlated with the protein-protein proximities revealed by cross-linking. unam.mx This synergy between biochemical and imaging techniques is invaluable for building accurate models of large biological complexes.
Advanced Bioconjugation and Functionalization Methodologies
Preparation of Enzyme Conjugates for Immunochemical Assays
The preparation of stable and active enzyme-antibody or enzyme-antigen conjugates is fundamental to the development of sensitive immunochemical assays such as Enzyme-Linked Immunosorbent Assay (ELISA). labome.com Methyl 4-mercaptobutyrimidate plays a crucial role in this process by enabling the introduction of sulfhydryl groups into proteins that lack them, which can then be used for conjugation. researchgate.net
One strategy involves the thiolation of an antibody or enzyme using this compound. researchgate.net For instance, in the development of an ELISA for insulin, alkaline phosphatase was modified with this compound to introduce thiol groups. publish.csiro.au This thiolated enzyme was then conjugated to a derivative of insulin, creating a functional enzyme-antigen conjugate for the assay. publish.csiro.au Similarly, thermostable α-amylase has been successfully conjugated to secondary antibodies for use in ELISA. researchgate.net In this method, sulfhydryl residues were introduced into the antibodies via reaction with this compound. The modified antibodies were then activated and cross-linked to the enzyme, yielding a conjugate that retained both immunological and enzymatic activity. researchgate.net
The general process for creating these conjugates can be summarized in the following steps:
Thiolation of the first protein (e.g., antibody): The protein is reacted with this compound to introduce free sulfhydryl groups.
Activation of the second protein (e.g., enzyme): The second protein is modified with a heterobifunctional cross-linker, such as one containing a maleimide (B117702) group, which is reactive towards thiols.
Conjugation: The thiolated protein is then reacted with the activated protein to form a stable thioether bond.
This method provides a controlled approach to conjugation, often resulting in high yields of active conjugates. researchgate.netpublish.csiro.au
| Enzyme | Biomolecule Conjugated | Application |
| Alkaline Phosphatase | Insulin | Enzyme Immunoassay for Insulin publish.csiro.au |
| α-Amylase | Goat anti-human/mouse/rabbit immunoglobulins | Enzyme Linked Immunosorbent Assay (ELISA) researchgate.net |
| β-Galactosidase | Second antibodies | Immunoassay researchgate.net |
Synthesis of Targeted Biologics and Ligand-Conjugates
The ability to create targeted biologics and ligand-conjugates is essential for various biomedical applications, including drug delivery and diagnostics. nih.govdovepress.com this compound is instrumental in synthesizing these complex molecules by facilitating the linkage of different biomolecules or the attachment of small molecule ligands. acs.orgdntb.gov.ua
A key application is in the formation of protein-protein conjugates. For example, it has been used as a cleavable cross-linking reagent to study the interactions between ribosomal proteins in Escherichia coli. nih.govacs.orgacs.org By cross-linking neighboring proteins and then cleaving the disulfide bond formed upon oxidation of the introduced thiols, researchers can identify proteins in close proximity. acs.orgportlandpress.com This technique has also been applied to study the structure of the murine mammary tumor virus, identifying interactions between its structural proteins. asm.org
In the realm of targeted therapeutics, this compound is used to prepare antibody-drug conjugates (ADCs). While specific examples with this exact reagent are part of broader proprietary synthesis routes, the underlying chemistry is highly relevant. A protein, such as the toxin gelonin, can be modified with Traut's reagent to introduce thiol groups. nih.gov These thiols then serve as handles to attach a targeting ligand, for instance, a low molecular weight protamine (LMWP), via a disulfide bond, enhancing its delivery to tumor cells. nih.gov
The synthesis of ligand-conjugates for targeted delivery also extends to nanoparticles. For instance, proteins can be thiolated using this compound and then conjugated to the surface of nanoparticles, creating carriers for targeted drug delivery or diagnostic agents. springernature.comtandfonline.com
| Biomolecule/Ligand 1 | Biomolecule/Ligand 2 | Purpose/Application |
| Ribosomal Proteins | Ribosomal Proteins | Studying protein-protein proximity in ribosomes acs.orgacs.org |
| Murine Mammary Tumor Virus Proteins | Murine Mammary Tumor Virus Proteins | Investigating viral protein interactions asm.org |
| Recombinant Gelonin | Low Molecular Weight Protamine (LMWP) | Targeted anti-tumor drug delivery nih.gov |
| Proteins | Nanoparticles | Development of carriers for drug delivery and diagnostics springernature.comtandfonline.com |
Functionalization of Complex Carbohydrates and Oligonucleotides
The functionalization of complex carbohydrates and oligonucleotides is a growing area of research for the development of novel therapeutics and research tools. unistra.frnih.govchemrxiv.org this compound and its derivatives provide a means to introduce reactive thiol groups onto these biomolecules, enabling their conjugation to other molecules. nih.govnih.gov
Chitosan (B1678972), a complex carbohydrate with various biological applications, can be modified using 2-iminothiolane (B1205332) (the cyclic form of this compound) to introduce thiol groups. nih.gov This thiolated chitosan can then be reacted with a maleimide-modified protein, such as bovine serum albumin (BSA), to form a stable thioether linkage. nih.gov This covalent conjugation of proteins to chitosan opens up possibilities for creating new biomaterials for tissue engineering, where growth factors or cell adhesion molecules can be attached to a chitosan scaffold. nih.gov
In the context of oligonucleotides, the introduction of functional groups is crucial for applications such as targeted delivery of siRNA or for attaching reporter molecules. nih.govnih.gov While direct examples of using this compound for oligonucleotide functionalization are less common in the provided literature, the principle of aminomodified oligonucleotides reacting with thiolating agents is a standard bioconjugation technique. biosyn.comacs.org An amino-modified oligonucleotide can be reacted with this compound to introduce a terminal thiol group. This thiolated oligonucleotide can then be conjugated to other molecules, such as peptides or fluorescent dyes, or immobilized on surfaces. acs.orgwiley-vch.de
| Biomolecule | Functionalization Achieved | Potential Application |
| Chitosan | Introduction of thiol groups | Covalent attachment of proteins for tissue engineering nih.gov |
| Amino-modified Oligonucleotides | Introduction of terminal thiol groups | Conjugation to peptides, dyes; surface immobilization biosyn.comacs.org |
Development of Thiol-Modified Biomolecules for Surface Immobilization
The immobilization of biomolecules on solid supports is a fundamental technique in the development of biosensors, microarrays, and other diagnostic platforms. acs.org The introduction of thiol groups onto biomolecules using this compound is a key strategy for achieving covalent and oriented immobilization on surfaces, such as gold or maleimide-activated surfaces. researchgate.netwiley-vch.de
The process typically involves the reaction of the biomolecule's primary amines with this compound to generate free sulfhydryl groups. springernature.com These thiol-modified biomolecules can then be directly attached to a gold surface through the formation of a stable gold-sulfur bond. acs.org Alternatively, they can be immobilized on surfaces that have been pre-functionalized with thiol-reactive groups like maleimides. thermofisher.com
This approach has been used for the surface attachment of protein fibrils, which is relevant to the study of amyloid diseases. acs.org By modifying the protein fibrils with thiol groups, they can be covalently linked to a suitable surface for further analysis. acs.org This method ensures a strong and stable attachment, which is often a prerequisite for sensitive and reproducible bioassays. acs.org The ability to control the site of attachment through the modification of specific amino groups also allows for a more uniform and oriented immobilization of the biomolecules, which can enhance the performance of the resulting device. researchgate.net
| Biomolecule | Surface Type | Immobilization Chemistry |
| Proteins/Peptides | Gold | Gold-Sulfur bond acs.org |
| Thiol-modified Biomolecules | Maleimide-activated surface | Thioether bond formation thermofisher.com |
| Protein Fibrils | Covalent modification strategies | Surface attachment for analysis acs.org |
Analytical and Biophysical Characterization of Modified Biomolecules
Electrophoretic Separation Techniques for Cross-link Analysis
Electrophoretic methods are fundamental in the analysis of proteins cross-linked with Methyl 4-mercaptobutyrimidate. This reagent introduces cleavable disulfide bonds between interacting proteins, a feature that is exploited by specific electrophoretic techniques to identify cross-linked partners.
Diagonal Polyacrylamide Gel Electrophoresis
Diagonal polyacrylamide gel electrophoresis is a powerful two-dimensional technique for identifying proteins that have been cross-linked via disulfide bonds, such as those formed after modification with this compound. researchgate.netnih.gov The principle of this method relies on the cleavage of the disulfide cross-links between the two dimensions of electrophoresis.
In the first dimension, the protein mixture containing the cross-linked species is separated under non-reducing conditions. nih.gov Under these conditions, the cross-linked complexes migrate as single, higher molecular weight entities. After the first-dimension separation, the entire gel lane is treated with a reducing agent, such as β-mercaptoethanol, to cleave the disulfide bonds of the cross-linker. This gel is then placed horizontally at the top of a second, wider polyacrylamide gel, and electrophoresis is performed in the second dimension. nih.gov
The majority of proteins that were not cross-linked will have the same mobility in both dimensions and will, therefore, fall along a diagonal line in the second-dimension gel. nih.gov However, the components of the cleaved cross-linked complexes will have lower molecular weights in the second dimension and will migrate faster, appearing as distinct spots off the diagonal. nih.gov By analyzing the position of these off-diagonal spots relative to the diagonal, the constituent proteins of a cross-linked complex can be identified. This technique has been instrumental in mapping the protein-protein interactions within complex structures like the E. coli 30S ribosomal subunit. researchgate.netnih.gov For instance, studies have used this method to identify neighboring protein pairs within the ribosome after cross-linking with this compound. nih.gov
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to analyze the products of protein cross-linking reactions. In the context of this compound, SDS-PAGE is used to visualize the formation of higher molecular weight species corresponding to cross-linked protein complexes.
The analysis is typically performed under both non-reducing and reducing conditions. Under non-reducing conditions, the disulfide bonds formed by the cross-linker remain intact, and the cross-linked complexes migrate as larger entities, resulting in the appearance of new bands with higher apparent molecular weights compared to the individual protein monomers. The disappearance or reduction in the intensity of the monomer bands provides evidence of the cross-linking reaction.
Conversely, when the samples are treated with a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol before SDS-PAGE, the disulfide cross-links are cleaved. This results in the disappearance of the high-molecular-weight bands and the reappearance of the monomeric protein bands, confirming the reversible, disulfide-based nature of the cross-linking. This approach has been used to analyze the cross-linking of various protein assemblies, including ribosomal proteins and progesterone-receptor subunits. researchgate.netacs.org
Spectrophotometric Quantification of Introduced Sulfhydryl Groups
The reaction of this compound with primary amines on a biomolecule introduces sulfhydryl (-SH) groups. The extent of this modification can be quantified spectrophotometrically using Ellman's reagent, which is 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). alljournals.cn
This assay is based on the reaction of the thiol group with DTNB, which results in the release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion. alljournals.cn TNB²⁻ has a characteristic yellow color and exhibits a strong absorbance at a wavelength of 412 nm. nih.govresearchgate.net The molar absorptivity of TNB²⁻ at 412 nm and pH 8.0 is well-established (14,150 M⁻¹cm⁻¹), allowing for the direct calculation of the concentration of sulfhydryl groups in the sample. nih.gov
To perform the assay, the modified protein is incubated with a known concentration of DTNB in a suitable buffer (typically at a pH around 8.0). The absorbance of the resulting solution at 412 nm is measured, and after correcting for any background absorbance from the unmodified protein and the reagent blank, the concentration of introduced sulfhydryl groups can be determined using the Beer-Lambert law. This quantification is crucial for controlling the level of modification and for subsequent cross-linking or conjugation reactions.
Table 1: Parameters for Spectrophotometric Quantification of Sulfhydryl Groups
| Parameter | Value/Description | Reference |
| Reagent | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) | alljournals.cn |
| Analyte | Free sulfhydryl groups (-SH) | alljournals.cn |
| Wavelength of Max Absorbance (λmax) | 412 nm | nih.govresearchgate.net |
| Molar Absorptivity (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ at pH 8.0 | nih.gov |
| Typical pH for Assay | 8.0 | alljournals.cn |
Chromatographic Purification and Characterization of Derivatized Species
Chromatographic techniques are indispensable for the purification and characterization of biomolecules that have been modified with this compound. These methods allow for the separation of the derivatized product from unreacted reagents and unmodified biomolecules, as well as the isolation of specific cross-linked species.
Gel Filtration Chromatography for Product Isolation
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a non-denaturing technique that separates molecules based on their size or hydrodynamic volume. nih.gov This method is particularly useful for isolating proteins and protein complexes that have been modified or cross-linked with this compound.
After the modification or cross-linking reaction, the sample mixture, which may contain unreacted cross-linker, monomeric proteins, and cross-linked oligomers, is passed through a column packed with a porous gel matrix. Larger molecules, such as the cross-linked protein complexes, are excluded from the pores of the gel beads and therefore travel a shorter path through the column, eluting first. Smaller molecules, like the unreacted cross-linker and monomeric proteins, can enter the pores, leading to a longer retention time and later elution.
This technique has been successfully employed to purify a conjugate where one of the protein components, onconase, was modified with 2-iminothiolane (B1205332) (another name for this compound) before conjugation. Gel filtration on a Sephadex G-25 column was used to remove the excess modification reagent from the 2-iminothiolane-modified onconase. nih.gov Furthermore, gel filtration on an Agarose A-1.5m column was utilized to determine the Stokes radius of a 7S complex of chick oviduct progesterone-receptor subunits that had been cross-linked with this compound. researchgate.net
Table 2: Application of Gel Filtration Chromatography in the Analysis of Modified Proteins
| Application | Protein/Complex | Cross-linker/Modification | Column Matrix | Purpose | Reference |
| Purification | Onconase | 2-Iminothiolane | Sephadex G-25 | Removal of excess reagent | nih.gov |
| Characterization | Chick Oviduct Progesterone-Receptor | This compound | Agarose A-1.5m | Determination of Stokes radius | researchgate.net |
Mass Spectrometry for Identification and Localization of Modified Sites
Mass spectrometry (MS) is a highly sensitive and powerful analytical technique for the detailed characterization of proteins and protein complexes cross-linked with this compound. researchgate.net It allows for the precise identification of the cross-linked proteins and, importantly, the specific amino acid residues involved in the cross-link.
The general workflow involves the enzymatic digestion (e.g., with trypsin) of the cross-linked protein complex into a mixture of peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The cross-linked peptides, which consist of two peptide chains covalently linked by the remnant of the cross-linker, will have a unique mass.
In a typical MS experiment, the mass-to-charge ratio of the intact cross-linked peptides is measured. These peptides are then isolated and fragmented, and the masses of the resulting fragment ions are measured in a second stage of mass spectrometry (MS/MS). The fragmentation pattern provides sequence information for both peptides in the cross-link, allowing for their identification through database searching. The site of the cross-linker attachment can often be pinpointed to a specific amino acid residue, typically a lysine (B10760008), based on the mass shift observed in the fragment ions. This detailed information is invaluable for building low-resolution structural models of protein complexes and understanding their interaction interfaces. researchgate.net
Immunochemical Probing of Derivatized Macromolecules
The introduction of sulfhydryl groups onto macromolecules using this compound facilitates a variety of subsequent analytical and characterization techniques. Among these, immunochemical methods stand out for their high specificity and sensitivity in detecting and quantifying the derivatized biomolecules. These techniques rely on the principles of antibody-antigen recognition, where the modified portion of the macromolecule can act as a hapten, eliciting a specific immune response and allowing for the generation of antibodies that can precisely identify the modified protein.
The fundamental approach involves using the this compound-modified macromolecule as an immunogen to produce specific antibodies. These antibodies can then be employed in various immunoassay formats to probe for the presence and quantity of the derivatized molecule in a sample. Common immunochemical methods include Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, which are widely used for their robustness and adaptability.
The specificity of the generated antibodies is crucial. Ideally, they should recognize the unique epitope created by the reaction of this compound with the protein's amino groups. For instance, isolated antibodies have been developed that specifically bind to a carrier protein modified with 2-iminothiolane (an alternative name for this compound) and a hapten, while not binding to the free, unmodified protein. google.com This high degree of specificity allows for the precise detection of only the derivatized macromolecules within a complex biological mixture.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. r-biopharm.com For the detection of macromolecules derivatized with this compound, a competitive or a sandwich ELISA format can be employed. In a typical scenario, a known amount of the modified protein is used to generate a standard curve, against which unknown samples can be quantified.
The general steps for a sandwich ELISA to detect a this compound-derivatized protein would be:
A microtiter plate is coated with a capture antibody that specifically recognizes the target protein (independent of the modification).
The sample containing the potentially derivatized protein is added to the wells.
A detection antibody, which is specific for the this compound-protein adduct and conjugated to an enzyme (like horseradish peroxidase), is added.
A substrate for the enzyme is added, which results in a color change proportional to the amount of bound detection antibody.
The absorbance is read using a spectrophotometer, and the concentration of the derivatized protein in the sample is determined by comparison to the standard curve.
The following interactive table represents typical data that could be obtained from an ELISA experiment designed to quantify a protein modified with this compound.
| Concentration of Modified Protein (ng/mL) | Absorbance at 450 nm (Mean) | Standard Deviation |
|---|---|---|
| 100 | 2.150 | 0.120 |
| 50 | 1.780 | 0.095 |
| 25 | 1.250 | 0.070 |
| 12.5 | 0.780 | 0.045 |
| 6.25 | 0.450 | 0.030 |
| 3.125 | 0.260 | 0.020 |
| 0 (Blank) | 0.100 | 0.010 |
Western Blotting
Western blotting is another powerful immunochemical technique used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size using gel electrophoresis, transferring them to a solid support such as a nitrocellulose or PVDF membrane, and then probing the membrane with antibodies specific to the target protein.
For analyzing macromolecules derivatized with this compound, Western blotting can confirm the presence of the modification on a protein of a specific molecular weight. The process would involve:
Separating the protein sample on an SDS-PAGE gel.
Transferring the separated proteins to a membrane.
Incubating the membrane with a primary antibody raised against the this compound-protein adduct.
Washing the membrane and then incubating it with a secondary antibody conjugated to an enzyme.
Adding a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which can be captured on film or with a digital imager.
The following table provides an example of how the results of a Western blot analysis for a protein modified with this compound might be interpreted.
| Lane | Sample | Primary Antibody | Expected Band (kDa) | Observed Result | Interpretation |
|---|---|---|---|---|---|
| 1 | Unmodified Protein | Anti-Protein X | 50 | Band at 50 kDa | Confirms presence of Protein X. |
| 2 | Unmodified Protein | Anti-M4MB Adduct | - | No Band | Antibody is specific for the modified protein. |
| 3 | M4MB-Modified Protein X | Anti-Protein X | ~50 | Band at ~50 kDa | Confirms presence of Protein X. |
| 4 | M4MB-Modified Protein X | Anti-M4MB Adduct | ~50 | Band at ~50 kDa | Confirms Protein X is successfully modified with M4MB. |
| 5 | Cell Lysate | Anti-M4MB Adduct | ~50 | Band at ~50 kDa | Indicates the presence of M4MB-modified Protein X in the lysate. |
Emerging Research Directions and Future Perspectives
Design and Synthesis of Next-Generation Thiolating Reagents
The development of novel thiolating reagents is a primary focus of current research, aiming to expand the capabilities of protein modification beyond what is offered by traditional compounds like Methyl 4-mercaptobutyrimidate. The design of these next-generation reagents centers on several key areas of improvement.
One major trend is the synthesis of heterobifunctional cross-linkers. These reagents possess two different reactive groups, allowing for more controlled and specific cross-linking between different types of amino acid residues. nih.gov For instance, a reagent might contain an N-hydroxysuccinimide (NHS) ester to target lysine (B10760008) residues, similar to the imidate group of this compound, and a second, different reactive group to target another amino acid. nih.govacs.org This dual reactivity enables more precise mapping of protein interfaces.
Another area of innovation is the development of photo-reactive cross-linkers. nih.gov These reagents remain inert until activated by a specific wavelength of light, offering temporal control over the cross-linking reaction. This is particularly useful for capturing transient or dynamic protein interactions in their native cellular environment. anr.fr
Furthermore, there is a growing interest in "zero-length" cross-linkers, such as carbodiimides. nih.gov Unlike reagents with a spacer arm, these facilitate the direct covalent bonding between reactive residues, providing unambiguous evidence of very close proximity between protein functional groups. nih.gov Research is also exploring novel reactive moieties beyond traditional amine- and thiol-reactive groups to target a wider range of amino acid side chains, thereby increasing the coverage of protein structures and interaction networks. acs.org The synthesis of reagents with enhanced water solubility and cell permeability is another critical goal to improve their effectiveness in in-vivo cross-linking experiments. nih.gov
A summary of desirable features in next-generation thiolating reagents is presented in the table below.
| Feature | Advantage | Example Moiety/Strategy |
| Heterobifunctionality | Allows for more specific and controlled cross-linking between different amino acid residues. | NHS-ester combined with a maleimide (B117702) or a photo-reactive group. |
| Photo-reactivity | Provides temporal control, enabling the capture of transient interactions. | Phenyl azides. |
| Zero-Length | Creates a direct covalent bond, confirming immediate proximity of residues. | Carbodiimides (e.g., EDC). |
| Novel Reactivities | Expands the range of targetable amino acids for more comprehensive structural coverage. | Targeting guanidine (B92328) groups in arginine. acs.org |
| Enhanced Solubility | Improves performance in aqueous buffers and in-vivo applications. | Incorporation of hydrophilic linkers. nih.gov |
Development of Enhanced Cleavability and Specificity Features
A significant thrust in the evolution of cross-linking technology is the incorporation of cleavable linkers, a feature that this compound possesses through its disulfide bond. Future developments are focused on creating more sophisticated and versatile cleavable functionalities.
Mass spectrometry (MS)-cleavable linkers are a major area of advancement. rsc.orgnih.gov These reagents contain bonds that are designed to fragment under specific conditions within the mass spectrometer, simplifying the identification of cross-linked peptides from complex spectra. rsc.orgnih.gov This approach significantly enhances the confidence in cross-link identification in large-scale proteomic studies. uta.edu Some novel cross-linkers even incorporate multiple MS-cleavable bonds, providing distinct fragmentation patterns under different activation methods (e.g., collision-induced dissociation and electron transfer dissociation), which further aids in the unambiguous identification of cross-linked products. uta.edu
In addition to MS-cleavability, researchers are designing cross-linkers that are cleavable by specific chemical or enzymatic triggers. researchgate.net This allows for the selective release of cross-linked proteins or peptides, which can be beneficial for enrichment and analysis. For example, linkers that are cleaved by specific proteases or by changes in pH can be used to isolate particular protein complexes from a mixture. researchgate.netmdpi.com
Improving the specificity of the cross-linking reaction itself is another key objective. While this compound targets primary amines, which are relatively abundant on protein surfaces, there is a drive to develop reagents that can target less common amino acids or even specific post-translational modifications. ucl.ac.uk This would allow for more targeted interrogation of protein structure and function. The development of reagents with attenuated reactivity is also being explored to achieve more selective modification of highly reactive cysteine residues. ucl.ac.uk
The table below summarizes different cleavability strategies being developed.
| Cleavage Strategy | Trigger | Advantage |
| Disulfide Bond | Reducing agents (e.g., DTT, β-mercaptoethanol) | Reversible cross-linking, allows for separation on 2D-gels. |
| MS-Cleavable Linker | Collision-Induced Dissociation (CID) / Electron Transfer Dissociation (ETD) | Simplifies mass spectra and improves confidence in peptide identification. rsc.orguta.edu |
| Chemically Cleavable | Specific chemical reagents (e.g., acid, fluoride) | Controlled release of cross-linked species for targeted analysis. rsc.org |
| Enzymatically Cleavable | Specific proteases | High specificity of cleavage under mild conditions. |
| Photo-cleavable | Specific wavelength of light | Precise temporal and spatial control over cleavage. |
High-Throughput Methodologies for Global Protein Cross-linking Studies
The application of cross-linking is expanding from the study of individual protein complexes to the global analysis of protein-protein interaction networks within entire cells or organelles, a field known as structural proteomics. pnas.org This shift necessitates the development of high-throughput methodologies.
Cross-linking mass spectrometry (XL-MS) is at the heart of these high-throughput approaches. acs.org The general workflow involves cross-linking proteins in their native environment (in-vivo or in-situ), followed by enzymatic digestion of the entire proteome into peptides. anr.frnih.gov The resulting complex mixture of linear and cross-linked peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org
To handle the immense complexity of these samples, multi-dimensional fractionation techniques are employed prior to MS analysis to separate the peptides and increase the number of identifiable cross-links. pnas.org Furthermore, the use of isotopically labeled ("heavy" and "light") cross-linkers allows for the relative quantification of protein interactions under different cellular states and helps in distinguishing true cross-links from background noise in the mass spectra. nih.gov
A crucial component of high-throughput XL-MS is the development of sophisticated bioinformatics software. researchgate.net These tools are essential for automatically analyzing the vast datasets generated, identifying the cross-linked peptides, and mapping the interactions onto protein structures and networks. researchgate.net The integration of XL-MS data with other structural biology techniques like cryo-electron microscopy (cryo-EM) is also becoming a powerful approach for obtaining high-resolution models of large protein assemblies. metwarebio.com
The development of enrichable cross-linkers, which contain an affinity tag (like biotin), allows for the selective purification of cross-linked peptides from the much more abundant linear peptides, thereby increasing the efficiency and sensitivity of global analyses. rsc.orgescholarship.org
Computational Chemistry Approaches for Reactivity Prediction and Design
Computational chemistry is playing an increasingly important role in the field of protein cross-linking, from predicting the reactivity of existing reagents to designing new ones with tailored properties.
Density Functional Theory (DFT) is one computational method being used to study the reactivity of cross-linking reagents. researchgate.netnih.gov By modeling the electronic structure of the reagent and its target amino acid, DFT can predict the activation energies of the cross-linking reaction, providing insights into reaction rates and selectivity. researchgate.netnih.gov This theoretical understanding can guide the synthesis of new reagents with optimized reactivity profiles. For example, computational models can predict how different substituents on a reagent's core structure will affect its reaction with a thiolate anion, as is relevant for thiolating reagents. acs.orgulisboa.pt
Molecular dynamics (MD) simulations are also being employed to study the conformational dynamics of proteins and how a cross-linker might interact with them. acs.org These simulations can help to predict which residues on a protein's surface are likely to be accessible to a cross-linking reagent and how the inherent flexibility of both the protein and the cross-linker will influence the final cross-linked product. acs.org
Furthermore, computational tools are being developed to use the distance constraints obtained from XL-MS experiments to build and validate 3D models of proteins and protein complexes. nih.govarxiv.org By simulating in-silico cross-linking on protein structure databases, researchers can determine the optimal cross-linker length and type for a given protein or complex, and even predict the number of expected cross-links. arxiv.org This predictive power can help in designing more effective cross-linking experiments. As these computational methods become more accurate and accessible, they will be indispensable for both the rational design of next-generation reagents and the interpretation of complex cross-linking datasets.
Q & A
Q. What are the standard protocols for using MMB in protein cross-linking experiments?
MMB is a thiol-cleavable homobifunctional cross-linker that introduces disulfide bridges between proximal amine groups. A standard protocol involves:
- Reaction conditions : Dissolve MMB in a pH 8–9 buffer (e.g., 0.1 M triethanolamine) to activate the imidate group. Use a 10–20 mM final concentration for ribosome cross-linking .
- Quenching : Terminate the reaction with excess amine-containing buffers (e.g., Tris-HCl) to prevent over-cross-linking .
- Reduction and analysis : Cleave cross-links with 10 mM DTT and analyze via SDS-PAGE or diagonal electrophoresis .
Q. How does MMB facilitate the identification of protein-protein interactions in ribosomal complexes?
MMB cross-links spatially adjacent lysine residues in ribosomal proteins. After cleavage, diagonal electrophoresis separates cross-linked dimers (off-diagonal spots) from monomers (diagonal line), enabling identification of interaction pairs like S4-S13 in E. coli 30S ribosomes . This method avoids irreversible aggregation, preserving structural insights .
Q. What are the limitations of MMB in cross-linking experiments with heterogeneous protein systems?
MMB requires accessible lysine residues and a reducing environment for cleavage. In systems with low lysine density or competing thiols (e.g., cytoplasmic extracts), efficiency drops. Pre-blocking free thiols with iodoacetamide or using controlled redox conditions can mitigate interference .
Advanced Research Questions
Q. How can researchers optimize MMB cross-linking efficiency in dynamic protein assemblies?
- Titration studies : Vary MMB concentration (5–50 mM) and incubation time (5–60 mins) to balance specificity and yield .
- Structural constraints : Use cryo-EM or homology modeling to predict lysine proximity, guiding targeted cross-linking .
- Validation : Combine cross-linking with mass spectrometry to confirm interaction sites and rule out non-specific adducts .
Q. What experimental strategies resolve contradictions in cross-linking data under varying redox conditions?
Discrepancies arise from incomplete cleavage or disulfide scrambling. Solutions include:
- Reduction controls : Compare DTT-treated vs. untreated samples to confirm cleavage specificity .
- Cross-linker alternatives : Use non-cleavable cross-linkers (e.g., glutaraldehyde) in parallel to distinguish artifacts .
- Quantitative MS : Integrate isotopic labeling to quantify cross-link abundance and validate interactions .
Q. Can MMB be adapted for site-specific bioconjugation in drug delivery systems?
Yes. MMB’s thiol-reactive moiety enables post-cross-linking conjugation. For example:
- Antibody-drug conjugates : Cross-link MMB-modified antibodies to thiolated drugs, enabling redox-sensitive release in target tissues .
- Liposome functionalization : Introduce thiols to polyethyleneimine (PEI) via MMB, then conjugate targeting ligands (e.g., folate) for cell-specific delivery .
Methodological Insights from Key Studies
- Diagonal Electrophoresis : A two-dimensional technique where cross-linked dimers migrate off-diagonal under reducing conditions, enabling precise identification .
- Thiol introduction : MMB (2-iminothiolane) adds ~4–6 thiols per ribosome, enabling downstream conjugation or labeling .
- Ribosome mapping : MMB identified 11 cross-linked pairs in E. coli 30S subunits, advancing structural biology of translation machinery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
